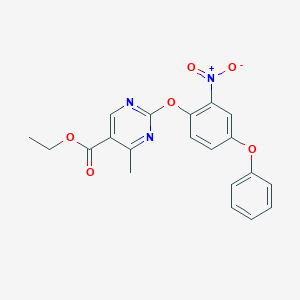
Ethyl 4-methyl-2-(2-nitro-4-phenoxyphenoxy)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-2-(2-nitro-4-phenoxyphenoxy)pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EMNP and is synthesized using specific methods. The purpose of
Mécanisme D'action
The mechanism of action of EMNP is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and signaling pathways that are involved in various cellular processes. EMNP has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
EMNP has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. EMNP has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, EMNP has been found to exhibit significant anti-oxidant properties and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
EMNP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using various analytical techniques. EMNP has also been found to exhibit significant biological activity, making it a valuable tool for studying various cellular processes. However, EMNP also has some limitations for lab experiments. It is relatively expensive to synthesize, and its stability under certain conditions may be limited.
Orientations Futures
There are several future directions for research on EMNP. One potential direction is to explore its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another potential direction is to study its mechanism of action in more detail and identify specific targets for its activity. Additionally, future research could focus on improving the synthesis method of EMNP to make it more cost-effective and environmentally friendly.
Méthodes De Synthèse
EMNP is synthesized by reacting 2-nitro-4-phenoxyaniline with 4-methyl-5-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-6-carboxylic acid ethyl ester in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity of the product is then confirmed using various analytical techniques.
Applications De Recherche Scientifique
EMNP has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-oxidant properties. EMNP has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 4-methyl-2-(2-nitro-4-phenoxyphenoxy)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-3-27-19(24)16-12-21-20(22-13(16)2)29-18-10-9-15(11-17(18)23(25)26)28-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDYBABCELBTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)OC2=C(C=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(2-nitro-4-phenoxyphenoxy)pyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]quinoline-2-carboxylate](/img/structure/B7433245.png)
![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)
![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)
![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)

![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)

![4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)
![Ethyl 4-tert-butyl-6-[(5-phenoxypyridin-2-yl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433322.png)
![ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7433331.png)
